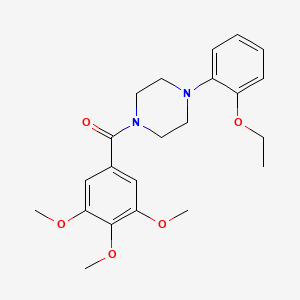![molecular formula C17H24N6O B6098893 5-methyl-1-propyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-1H-pyrazole-4-carboxamide](/img/structure/B6098893.png)
5-methyl-1-propyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-1-propyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-1H-pyrazole-4-carboxamide is a chemical compound that is commonly referred to as MPP. It is a pyrazole-based compound that has been studied for its potential use in scientific research. MPP has been found to have a number of interesting properties that make it a promising candidate for use in various research applications.
Mecanismo De Acción
The mechanism of action of MPP is not fully understood, but it is thought to act as a competitive antagonist of the GPR139 receptor. This means that it binds to the receptor and prevents other molecules from binding to it. By blocking the activity of the GPR139 receptor, MPP may be able to modulate a variety of physiological processes that are regulated by this receptor.
Biochemical and Physiological Effects:
MPP has been found to have a number of interesting biochemical and physiological effects. In vitro studies have shown that MPP is a potent and selective antagonist of the GPR139 receptor. In vivo studies have shown that MPP can modulate a variety of physiological processes, including food intake, anxiety-like behavior, and pain sensitivity. However, more research is needed to fully understand the biochemical and physiological effects of MPP.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MPP in lab experiments is that it is a potent and selective antagonist of the GPR139 receptor. This means that it can be used to study the role of this receptor in various physiological processes. However, one limitation of using MPP is that it is a relatively new compound, and more research is needed to fully understand its properties and potential uses.
Direcciones Futuras
There are many potential future directions for research on MPP. One area of research that is particularly promising is the study of the role of the GPR139 receptor in various physiological processes. By using MPP to modulate the activity of this receptor, researchers may be able to gain new insights into the mechanisms that regulate food intake, anxiety, and pain sensitivity. Additionally, more research is needed to fully understand the biochemical and physiological effects of MPP, as well as its potential uses in various research applications.
Métodos De Síntesis
The synthesis of MPP is a multi-step process that involves the use of several different chemicals and reagents. The first step in the synthesis process involves the reaction of 2-aminopyrimidine with 1-bromo-3-chloropropane to yield 1-(2-pyrimidinyl)-3-chloropropane. This intermediate is then reacted with piperidine to yield 1-(2-pyrimidinyl)-3-piperidinylpropane. The final step in the synthesis process involves the reaction of 1-(2-pyrimidinyl)-3-piperidinylpropane with 5-methyl-1H-pyrazole-4-carboxamide to yield MPP.
Aplicaciones Científicas De Investigación
MPP has been studied for its potential use in a variety of scientific research applications. One area of research where MPP has shown promise is in the study of G protein-coupled receptors (GPCRs). GPCRs are a large family of proteins that are involved in a wide range of physiological processes, including neurotransmission, hormone signaling, and immune response. MPP has been found to be a potent and selective antagonist of the GPR139 receptor, which is a relatively understudied member of the GPCR family.
Propiedades
IUPAC Name |
5-methyl-1-propyl-N-(1-pyrimidin-2-ylpiperidin-3-yl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O/c1-3-9-23-13(2)15(11-20-23)16(24)21-14-6-4-10-22(12-14)17-18-7-5-8-19-17/h5,7-8,11,14H,3-4,6,9-10,12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXRTFBPTICRDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)C(=O)NC2CCCN(C2)C3=NC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(benzoylamino)-3-methylphenyl]-1-naphthamide](/img/structure/B6098812.png)
![1-(2-methylphenyl)-4-{1-[4-(methylthio)benzoyl]-3-piperidinyl}piperazine](/img/structure/B6098815.png)
![N-{2-[7-(cyclohexylmethyl)-6-oxo-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}acetamide](/img/structure/B6098818.png)
![1-[4-oxo-5-(2-pyridinyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]-4-piperidinecarboxamide](/img/structure/B6098823.png)

![5-chloro-N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide](/img/structure/B6098845.png)
![1-(3-chlorophenyl)-4-[1-(3-phenyl-2-propynoyl)-3-piperidinyl]piperazine](/img/structure/B6098853.png)
![methyl 2-[5-(1H-indol-3-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B6098861.png)

![6-amino-2-{[2-(4-ethylphenoxy)ethyl]thio}-4-pyrimidinol](/img/structure/B6098875.png)
![1-(2-methoxy-5-{[(3-methylbenzyl)amino]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B6098883.png)
![3-(2-hydroxybenzylidene)-1H-naphtho[2,3-b][1,4]diazepine-2,4,6,11(3H,5H)-tetrone](/img/structure/B6098900.png)
![2-{[3-(3-chlorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]carbonyl}-4H-chromen-4-one](/img/structure/B6098905.png)
![N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-(2-pyrazinyl)propanamide](/img/structure/B6098923.png)